molecular formula C6H5N3 B1194522 Azidobenzene CAS No. 622-37-7

Azidobenzene

Cat. No. B1194522
Key on ui cas rn: 622-37-7
M. Wt: 119.12 g/mol
InChI Key: CTRLRINCMYICJO-UHFFFAOYSA-N
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Patent
US08518945B2

Procedure details

To a solution of aniline (300 mg, 3.22 mmol) in water (2 mL) and conc. HCl (1 mL) at 0° C. was slowly added a solution of sodium nitrite (289 mg, 4.19 mmol) in water (1 mL). The reaction mixture was stirred at 0° C. for 10 min then a solution of sodium azide (251 mg, 3.87 mmol) in water (1 mL) was slowly added. The reaction mixture was stirred at room temp for 1 h then extracted with Et2O (2×). The combined organics were washed with water, dried over MgSO4, and carefully concentrated at 300 torr and ambient temperature to afford 350 mg (91%) of azidobenzene as a light orange oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N([O-])=O.[Na+].[N-:12]=[N+:13]=[N-].[Na+]>O.Cl>[N:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[N+:12]=[N-:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
289 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
251 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temp for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
then extracted with Et2O (2×)
WASH
Type
WASH
Details
The combined organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated at 300 torr and ambient temperature

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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